molecular formula C7H8O3 B1196574 3,4-Dihydroxybenzyl alcohol CAS No. 3897-89-0

3,4-Dihydroxybenzyl alcohol

Cat. No.: B1196574
CAS No.: 3897-89-0
M. Wt: 140.14 g/mol
InChI Key: PCYGLFXKCBFGPC-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3,4-Dihydroxybenzyl alcohol (DHBAlc; C₇H₈O₃, MW 140.14 g/mol) is a catechol derivative featuring two hydroxyl groups at the 3- and 4-positions of the benzene ring and a hydroxymethyl group at the benzylic position . Its IUPAC name is 4-(hydroxymethyl)benzene-1,2-diol, and it is also known as protocatechuic alcohol. Key identifiers include CAS No. 3897-89-0 and PubChem CID 100732. The compound crystallizes as a powder with a melting point of 117°C and is soluble in polar solvents .

Scientific Research Applications

Chemistry

3,4-Dihydroxybenzyl alcohol serves as a building block in organic synthesis. It is utilized in the preparation of various pharmaceuticals and fine chemicals. Its phenolic structure allows it to participate in numerous chemical reactions, including oxidation and substitution reactions .

Biology

In biological research, this compound is investigated for its antioxidant properties. Studies have shown that it can scavenge free radicals and protect cells from oxidative stress. It interacts with various enzymes such as phenoloxidase and p-hydroxybenzoate hydroxylase, influencing cellular processes like gene expression and cell signaling pathways .

Medicine

The potential therapeutic applications of this compound are significant:

  • Anti-inflammatory Properties : It has been shown to reduce inflammation in various models.
  • Antimicrobial Activity : Exhibits effectiveness against certain pathogens.
  • Oxidative Stress Management : Investigated for treating conditions related to oxidative stress, such as cardiovascular diseases and metabolic disorders .

Industrial Applications

In the industrial sector, this compound is employed in:

  • Polymer Production : Used as an intermediate in the synthesis of polymers and resins.
  • Dyes and Pigments Manufacturing : Acts as a precursor for various dye compounds .

Case Study 1: Antioxidant Activity

A study demonstrated the antioxidant capacity of this compound through its ability to scavenge free radicals in vitro. The compound was effective in reducing oxidative damage in cellular models exposed to reactive oxygen species (ROS) .

Case Study 2: Anti-inflammatory Effects

Research on animal models indicated that administration of this compound reduced markers of inflammation significantly compared to control groups. This suggests its potential role in managing inflammatory diseases .

Data Tables

Application AreaSpecific UseMechanism/Effect
ChemistryOrganic SynthesisBuilding block for pharmaceuticals
BiologyAntioxidant ResearchScavenges free radicals
MedicineAnti-inflammatoryReduces inflammation markers
IndustryPolymer ProductionIntermediate in resin synthesis
Synthesis MethodDescriptionYield
ReductionSodium borohydride or lithium aluminum hydride used for conversion from aldehydeHigh
Catalytic HydrogenationPreferred industrial method for high yield and cost-effectivenessVery High

Comparison with Similar Compounds

Natural Occurrence and Roles

  • Biosynthetic Precursor : DHBAlc serves as a substrate for caffeate O-methyltransferase (COMT) in microbial pathways to produce vanillyl alcohol, a flavor compound. COMT exhibits a kcat of 0.097 s⁻¹ for DHBAlc .
  • Natural Metabolite: Found in Argan press-cake polyphenols and fungal cultures (e.g., Ampelomyces SC0307) .
  • Antioxidant Activity : As the glucoside calleryanin (3,4-dihydroxybenzyl alcohol 4-glucoside), it demonstrates radical-scavenging properties .

Reactivity DHBAlc undergoes oxidation to form 3,4-dihydroxybenzaldehyde (DHBAld) via a quinone methide intermediate (Figure 1). This reaction is non-enzymatic and involves water addition followed by dehydration .

Structural and Functional Differences

Compound Structure Key Functional Groups Molecular Weight (g/mol) Key Roles
3,4-DHBAlc Catechol + hydroxymethyl 2 hydroxyls, 1 alcohol 140.14 Vanillyl alcohol precursor, antioxidant
Vanillyl Alcohol Catechol + methoxy + hydroxymethyl 1 hydroxyl, 1 methoxy, 1 alcohol 154.16 Flavor compound; product of DHBAlc methylation by COMT
4-Hydroxybenzyl Alcohol Phenol + hydroxymethyl 1 hydroxyl, 1 alcohol 124.14 Lacks catechol reactivity; precursor in lignin degradation
3,5-Dihydroxybenzyl Alcohol Resorcinol + hydroxymethyl 2 hydroxyls (meta), 1 alcohol 140.14 Structural isomer; distinct electronic properties due to meta-hydroxyls
3,4-DHBAld Catechol + aldehyde 2 hydroxyls, 1 aldehyde 138.12 Oxidation product of DHBAlc; unstable intermediate
3,4-Dihydroxybenzylamine Catechol + aminomethyl 2 hydroxyls, 1 amine 155.15 Forms same aldehyde as DHBAlc but via amine oxidation

Kinetic and Enzymatic Comparisons

COMT Activity

  • Substrate : DHBAlc → Vanillyl Alcohol
    • kcat: 0.097 s⁻¹
    • Yield: 499.36 mg/L vanillyl alcohol from 1000 mg/L DHBAlc (in vivo) .

Oxidase Kinetics ()

Enzyme Substrate KM (µM) kcat (s⁻¹)
Engineered Oxidase DHBAlc 33 ± 2 18 ± 1
GbEUGO DHBAlc 455 ± 50 18 ± 1

The engineered oxidase shows 12-fold higher affinity for DHBAlc than GbEUGO due to residues 381 and 392 influencing substrate binding .

Oxidation Pathways

  • DHBAlc → DHBAld: Proceeds via quinone methide intermediate (base-catalyzed deprotonation) with rapid water addition .
  • 3,4-Dihydroxybenzylamine → DHBAld : Similar pathway but involves loss of ammonia .

Key Research Findings

Enzymatic Specificity: COMT’s methylation of DHBAlc is substrate-specific; vanillyl alcohol cannot revert to DHBAlc due to methoxy group stability .

Quinone Methide Reactivity: DHBAlc-derived quinone methides are more reactive than o-quinones, enabling rapid polymerization or adduct formation .

Structural Influence on Activity : Meta-hydroxyls (3,5-DHBAlc) reduce antioxidant efficacy compared to para-substituted DHBAlc .

Biological Activity

3,4-Dihydroxybenzyl alcohol (DHBA), also known as protocatechuic alcohol, is a compound of significant interest in biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its role as a precursor in various biochemical pathways, its antioxidant properties, and its potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C7H8O3C_7H_8O_3 and is classified as a catechol derivative. Its structure features two hydroxyl groups on the benzene ring, which are crucial for its biological activity.

1. Antioxidant Activity

Research has demonstrated that DHBA exhibits potent antioxidant properties. It effectively scavenges free radicals and reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that DHBA can reduce oxidative stress by neutralizing free radicals such as DPPH and ONOO⁻ .

2. Inhibition of Xanthine Oxidase

DHBA has been identified as a potential inhibitor of xanthine oxidase (XO), an enzyme involved in uric acid production. Elevated levels of uric acid can lead to conditions such as gout and hyperuricemia. A study indicated that DHBA possesses mixed-type inhibition of XO activity, similar to the clinically used drug allopurinol . This suggests that DHBA could be explored as a therapeutic agent for managing hyperuricemia.

3. Role in Sclerotization

In entomology, DHBA serves as a precursor for the sclerotization process in insects, particularly in the formation of oothecae (egg cases) in cockroaches. It is involved in the biosynthesis of phenolic compounds necessary for the hardening of these structures . The synthesis occurs through the oxidation of tyrosine to tyramine, followed by further transformations leading to DHBA.

Case Study 1: Antioxidant Effects in Neuroprotection

A study investigated the neuroprotective effects of DHBA against oxidative stress-induced neuronal cell death. The results showed that treatment with DHBA significantly reduced cell death and improved cell viability under oxidative stress conditions. This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role.

Case Study 2: Xanthine Oxidase Inhibition in Hyperuricemia Models

In animal models of hyperuricemia induced by allantoxanamide, administration of DHBA resulted in a significant reduction in serum uric acid levels compared to control groups. This effect was comparable to that observed with allopurinol treatment, highlighting DHBA's potential as a natural alternative for managing hyperuricemia .

Research Findings Summary

Biological Activity Findings
Antioxidant ActivityScavenges free radicals; reduces oxidative stress .
Xanthine Oxidase InhibitionPotent inhibitor; reduces serum uric acid levels in hyperuricemic models .
Sclerotization PrecursorEssential for the hardening of cockroach egg cases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,4-dihydroxybenzyl alcohol, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step synthesis involves reducing 3,4-dihydroxybenzaldehyde using sodium borohydride (NaBH₄) in 1,2-dimethoxyethane under inert atmosphere (25–30°C, 2.5 hours), followed by boron trifluoride (BF₃) catalysis for 7 hours. Purification via distillation or column chromatography yields >84% purity. Optimizing solvent choice (e.g., THF vs. 1,2-dimethoxyethane) and catalyst loading can improve efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Structural confirmation requires combined techniques:

  • NMR : ¹H/¹³C NMR to identify hydroxyl (-OH) and benzyl proton environments.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 140.14.
  • IR Spectroscopy : Detect O-H stretching (~3200–3500 cm⁻¹) and aromatic C=C bands.
    Cross-referencing with computational models (e.g., DFT) enhances accuracy .

Q. How can researchers purify this compound from complex reaction mixtures?

  • Methodological Answer : Use reversed-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). For larger scales, flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is effective. Monitor purity via TLC (Rf ~0.3 in ethyl acetate) .

Advanced Research Questions

Q. How does this compound contribute to neurotoxicity in dopamine metabolism?

  • Methodological Answer : this compound (DHBAlc) is a metabolite of 3,4-dihydroxyphenylacetaldehyde (DOPAL), a neurotoxic intermediate in dopamine catabolism. In vitro models (e.g., SH-SY5Y cells) show DHBAlc exacerbates oxidative stress via redox cycling. Quantify reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA) and validate via LC-MS/MS .

Q. What mechanistic insights explain its oxidation in biological systems?

  • Methodological Answer : Enzymatic oxidation by insect phenoloxidases generates quinone intermediates, which cross-link proteins in cockroach ootheca sclerotization. Mimic this in vitro using tyrosinase or laccase, and track intermediates via UV-Vis (λmax ~280 nm) and cyclic voltammetry .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition)?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., topoisomerase I/II inhibition) arise from assay conditions (pH, cofactors). Standardize protocols:

  • Use recombinant enzymes (e.g., human topoisomerase I) in Tris-HCl buffer (pH 7.5).
  • Include controls like camptothecin and etoposide.
  • Validate via dose-response curves and kinetic assays .

Q. What role does this compound play in methyltransferase-mediated metabolic pathways?

  • Methodological Answer : Caffeate O-methyltransferase (COMT) catalyzes its methylation to 3-hydroxy-4-methoxybenzyl alcohol. Use radiolabeled SAM ([³H]-SAM) in vitro assays, followed by HPLC-radioisotope detection to track methylation efficiency. Homology modeling (e.g., COMT structure from Arabidopsis) predicts substrate binding .

Q. How does its stability vary under different storage and experimental conditions?

  • Methodological Answer : Degradation studies show instability at >40°C or pH >8.0. For long-term storage, keep at -20°C in amber vials under nitrogen. Assess stability via accelerated aging tests (40°C/75% RH) and monitor degradation products (e.g., quinones) via UPLC-QTOF .

Q. What advanced methods quantify trace this compound in biological matrices?

  • Methodological Answer : Develop a UHPLC-MS/MS method with deuterated internal standards (e.g., DHBAlc-d₄). Use ESI-negative mode, MRM transitions (m/z 139→121), and a HILIC column for polar metabolite separation. Validate sensitivity (LOQ <10 nM) in plasma/brain homogenates .

Q. Can computational models predict its reactivity in novel synthetic or biological contexts?

  • Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic sites. Dock into enzyme active sites (e.g., COMT or tyrosinase) using AutoDock Vina to simulate binding affinities and guide mutagenesis studies .

Properties

IUPAC Name

4-(hydroxymethyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-4-5-1-2-6(9)7(10)3-5/h1-3,8-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYGLFXKCBFGPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30192260
Record name 3,4-Dihydroxybenzyl alcohol
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Molecular Weight

140.14 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3897-89-0
Record name 3,4-Dihydroxybenzyl alcohol
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Retrosynthesis Analysis

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